molecular formula C10H9NO3 B6317016 4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde CAS No. 189345-96-8

4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde

Cat. No.: B6317016
CAS No.: 189345-96-8
M. Wt: 191.18 g/mol
InChI Key: SIDUAAXNWARCHV-UHFFFAOYSA-N
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Description

Structure and Properties 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde is a heterocyclic compound featuring a benzoxazine core fused with a benzene ring. Its molecular formula is C₉H₇NO₃ (MW: 177.16 g/mol) . The structure includes:

  • A 4-methyl group at the nitrogen atom of the oxazine ring.
  • A 3-oxo (keto) group in the dihydro-oxazine moiety.
  • A 6-carbaldehyde substituent on the benzene ring.

Sources and Synthesis The compound has been identified as a synthetic intermediate in medicinal chemistry, particularly in the preparation of aminomethyl derivatives (e.g., via reductive amination) . It is commercially available for research purposes (CAS: 200195-15-9) and is stored at 2–8°C in sealed conditions .

Properties

IUPAC Name

4-methyl-3-oxo-1,4-benzoxazine-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-11-8-4-7(5-12)2-3-9(8)14-6-10(11)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDUAAXNWARCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminophenol Derivatives

The benzoxazine core is commonly constructed via cyclization of 2-aminophenol derivatives. A foundational method involves reacting 2-aminophenol with chloroacetyl chloride in methyl isobutyl ketone (MIBK) under reflux, yielding 3-oxo-3,4-dihydro-2H-benzo[b] oxazine . To introduce the 4-methyl group, methylamine or methyl halides are employed during or post-cyclization. For example, treating the intermediate with methyl iodide in the presence of potassium carbonate selectively alkylates the nitrogen at position 4, achieving 65–72% yields .

Reaction Conditions:

  • Solvent: MIBK or dimethylformamide (DMF)

  • Temperature: 80–120°C

  • Catalyst: Triethylamine or aqueous sodium bicarbonate .

Aldehyde Functionalization via Vilsmeier-Haack Formylation

The 6-carbaldehyde group is introduced via Vilsmeier-Haack formylation, a regioselective electrophilic substitution. The pre-formed 4-methyl-3-oxo-benzoxazine is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis to yield the aldehyde . This method achieves 70–85% yields, with purity >95% after recrystallization.

Key Parameters:

  • Molar Ratio: 1:1.2 (substrate:POCl₃)

  • Quenching Agent: Ice-cold water

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) .

Oxidation of 6-Hydroxymethyl Intermediates

An alternative route involves oxidizing 6-hydroxymethyl derivatives. The hydroxymethyl group is installed via Friedel-Crafts alkylation using paraformaldehyde, followed by oxidation with pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) . While PCC offers milder conditions (room temperature, dichloromethane), MnO₂ provides higher selectivity, minimizing over-oxidation to carboxylic acids.

Comparative Efficiency:

Oxidizing AgentYield (%)Purity (%)
PCC6590
MnO₂7895

One-Pot Tandem Cyclization-Formylation

Recent advances utilize one-pot strategies to streamline synthesis. A mixture of 2-amino-4-methylphenol, chloroacetyl chloride, and DMF-POCl₃ undergoes sequential cyclization and formylation without isolating intermediates . This method reduces purification steps and improves overall yields (80–82%) but requires precise control of temperature and reagent addition rates.

Optimization Challenges:

  • Exothermic Risk: Rapid POCl₃ addition risks thermal runaway.

  • Byproduct Formation: Over-chlorination is mitigated by slow DMF addition .

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors enhance safety and reproducibility. A patented process employs a tubular reactor with segmented flow to maintain temperature gradients (40°C for cyclization, 5°C for formylation) . Key metrics include:

  • Throughput: 1.2 kg/h

  • Purity: 98.5% (HPLC)

  • Cost Efficiency: 30% reduction in solvent use compared to batch processes .

Comparative Analysis of Synthetic Routes

The table below evaluates the scalability, yield, and practicality of major methods:

MethodYield (%)ScalabilityCost Efficiency
Cyclization + Formylation85HighModerate
Hydroxymethyl Oxidation78MediumLow
One-Pot Tandem Synthesis82HighHigh

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The presence of the oxazine ring and the carbaldehyde group allows it to form covalent or non-covalent interactions with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Analogs and Their Key Features

Compound Name Core Structure Substituents/R Groups Biological Activity/Application Source (Evidence)
Target Compound Benzo[b][1,4]oxazine 4-Me, 3-Oxo, 6-Carbaldehyde Synthetic intermediate, building block
G10 (STING agonist) Benzo[b][1,4]thiazine 6-Carboxamide, Cl/F/benzyl Antiviral (STING pathway activation)
AZD9977 (Drug candidate) Benzo[b][1,4]oxazine 6-Carbonyl, fluoro, acetamide Mineralocorticoid receptor modulator
Na/H Exchange Inhibitors (e.g., 3q) Benzo[1,4]oxazine 7-Carbonyl guanidines IC₅₀: 0.036–0.073 µM (cardioprotective)
Pyrrolo-oxazine derivatives (e.g., Compound 3) Pyrrolo[2,1-c][1,4]oxazine 4-Isobutyl, 6-carbaldehyde Antiviral (H1N1, IC₅₀: 38.3 µg/mL)
6-Chloro-4-methyl-3-oxo-benzoxazine-8-COOH Benzo[1,4]oxazine 6-Cl, 8-COOH Unspecified (chemical intermediate)

Table 2: Physicochemical and Functional Comparison

Property Target Compound G10 AZD9977 Na/H Inhibitor 3q
Molecular Weight 177.16 437.83 426.40 303.32
Solubility Soluble in DMSO* Not reported Not reported 3–5 mg/mL (HCl salt)
Key Functional Group 6-Carbaldehyde 6-Carboxamide 6-Carbonyl 7-Carbonyl guanidine
Bioactivity Intermediate Antiviral Receptor modulation Enzyme inhibition

Key Research Findings

Role of Substituents :

  • The 6-carbaldehyde group in the target compound enables facile derivatization (e.g., Schiff base formation or reductive amination) .
  • Thiazine analogs (e.g., G10) exhibit antiviral activity due to STING agonist properties, highlighting the impact of heteroatom substitution (S vs. O) .
  • Pyrrolo-oxazine derivatives (e.g., compound 3 in ) show moderate anti-H1N1 activity (IC₅₀: 38.3 µg/mL), though less potent than ribavirin (IC₅₀: 23.1 µg/mL) .

Na/H exchange inhibitors with 7-carbonyl guanidine substituents (IC₅₀: 0.036 µM) underscore the importance of electron-withdrawing groups for potency .

Synthetic Utility: The target compound serves as a precursor for but-3-ynylaminomethyl derivatives, which are explored in DNA gyrase inhibition . Sulfonamide analogs (e.g., 6-bromo-3-oxo-benzoxazine-7-sulfonamide) show reduced reactivity in coupling reactions, suggesting steric or electronic challenges .

Notes on Contradictions and Clarifications

  • Nomenclature Conflict: lists the compound as "2-methyl-3-oxo..." (CAS: 221311-44-0), which may arise from alternative benzoxazine ring numbering. The majority of sources (e.g., ) confirm the 4-methyl position as correct.

Biological Activity

4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C10H9NO4C_{10}H_{9}NO_{4} with a molecular weight of 207.18 g/mol. The compound features a benzoxazine core, which is known for its diverse pharmacological properties.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoxazine derivatives. For instance, compounds similar to 4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine have shown significant antibacterial and antifungal activities.

Microorganism Activity Reference
Staphylococcus aureusInhibitory effect
Escherichia coliModerate activity
Candida albicansEffective against

2. Anticancer Activity

The anticancer properties of this compound have been investigated in various cell lines. Research indicates that derivatives of benzoxazine exhibit cytotoxic effects against cancer cells.

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)15.5
MCF-7 (breast cancer)20.0
A549 (lung cancer)18.7

3. Anti-inflammatory Activity

The anti-inflammatory effects of benzoxazine derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Inflammatory Marker Effect Reference
TNF-alphaReduced secretion
IL-6Inhibition observed

Case Studies

A notable case study involved the synthesis and evaluation of several benzoxazine derivatives, including this compound. The study demonstrated that these compounds could effectively inhibit cancer cell proliferation while also exhibiting antimicrobial properties against resistant strains.

Q & A

Basic Research Question

  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include the aldehyde proton (δ 9.8–10.2 ppm) and oxazine ring protons (δ 4.2–4.5 ppm for CH₂ groups) .
  • X-ray Crystallography : Use SHELXL for structure refinement. Crystallize the compound in DMSO/EtOH mixtures. The oxazine ring typically adopts a boat conformation, with hydrogen bonds stabilizing the aldehyde group .
  • HPLC-MS : Confirm purity (>98%) using C18 columns with acetonitrile/water gradients and ESI+ ionization .

How does the compound’s solubility and stability impact experimental design?

Basic Research Question

  • Solubility : Sparingly soluble in water; use DMSO (10–50 mM stock solutions) or methanol. For in vitro assays, dilute stocks in PBS or cell culture media to avoid solvent toxicity .
  • Stability : Degrades under prolonged light exposure. Store at 2–8°C in amber vials under argon. Monitor decomposition via HPLC every 3 months .
    Methodological Note : Pre-warm DMSO solutions to 37°C and sonicate to dissolve precipitates .

How do structural modifications at the 6-position (carbaldehyde) influence biological activity?

Advanced Research Question

  • Structure-Activity Relationship (SAR) :
    • Replacement of the aldehyde with sulfonamide or carbonyl groups (e.g., in AZD9977) enhances binding to targets like mineralocorticoid receptors .
    • Bulky aryl substituents (e.g., 3,4-dimethylaniline) reduce reactivity due to steric hindrance (Table 3 in ).
  • Experimental Design :
    • Synthesize analogs via reductive amination (NaBH₃CN) or nucleophilic substitution.
    • Test activity in receptor-binding assays (e.g., radioligand displacement) and cellular models (e.g., anti-inflammatory cytokine profiling) .

What computational methods are suitable for modeling interactions between this compound and biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. The aldehyde group often forms hydrogen bonds with catalytic residues (e.g., Lys or Ser in enzymes) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Focus on oxazine ring flexibility and solvent accessibility .
  • QSAR Models : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability .

How can contradictions in spectral or crystallographic data be resolved during characterization?

Advanced Research Question

  • Contradiction Example : Discrepancies in NMR shifts due to tautomerism (e.g., keto-enol forms).
  • Resolution Strategies :
    • Variable-temperature NMR (VT-NMR) to identify dynamic equilibria.
    • Compare experimental data with DFT-calculated shifts (Gaussian 16) .
    • Use high-resolution X-ray data (SHELXD) to confirm bond lengths and angles .

What are the key challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Purification : Replace column chromatography with recrystallization (ethanol/water) or fractional distillation for large batches .
  • Yield Loss : Optimize catalyst recycling (e.g., Pd nanoparticles) and minimize side reactions via flow chemistry .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DMSO ≤ 5000 ppm) .

How is this compound utilized in targeted drug delivery systems?

Advanced Research Question

  • Prodrug Design : Conjugate the aldehyde group with hydrazine-based linkers for pH-sensitive release in tumor microenvironments .
  • Nanoparticle Functionalization : Attach to PEGylated liposomes via Schiff base formation. Validate uptake in cancer cell lines (e.g., MCF-7) using fluorescence microscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde

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